molecular formula C18H19N3O5S B7715757 4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide

4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide

Cat. No.: B7715757
M. Wt: 389.4 g/mol
InChI Key: TZNZHMCNGVYBQM-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and methoxyphenyl groups

Preparation Methods

The synthesis of 4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide linkage. Common synthetic routes may involve the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine precursor, followed by cyclization to form the oxadiazole ring. Industrial production methods would likely optimize these steps for higher yields and purity, potentially using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates of certain enzymes, leading to inhibition or modulation of their activity. The oxadiazole ring may interact with nucleic acids or proteins, affecting their function and stability. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and oxadiazole derivatives. Compared to these compounds, 4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide is unique due to the presence of both the methoxyphenyl groups and the oxadiazole ring, which confer specific chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

IUPAC Name

4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12(21-27(22,23)16-10-8-15(25-3)9-11-16)18-19-17(20-26-18)13-4-6-14(24-2)7-5-13/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNZHMCNGVYBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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